Melting Point Differential with the Unsubstituted Phenyl Analog
The physical form of a synthetic intermediate directly governs the cost and scale-up feasibility of a synthetic route. While the unsubstituted phenyl comparator Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate (CAS 21443-84-5) is a well-defined crystalline solid with a reported melting point of 145 °C , the target 4-fluorophenyl compound (CAS 2060051-96-7) is supplied without a reported melting point, indicating either a non-crystalline (amorphous/oil) character or a significantly lower melting range under ambient conditions by commercially available vendors . This difference in solid-state behavior has direct implications for purification strategy, handling, and formulation development.
| Evidence Dimension | Melting Point (Solid-State Behavior) |
|---|---|
| Target Compound Data | No melting point reported at standard ambient conditions; supplied as material of unspecified morphology (95% purity) . |
| Comparator Or Baseline | Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate (CAS 21443-84-5): Melting point 145 °C . |
| Quantified Difference | Target compound lacks a defined melting point under standard reporting conventions vs. 145 °C for the phenyl analog; indicative of divergent intermolecular packing. |
| Conditions | Standard product specification sheets from commercial vendors LeYan and ChemicalBook; purity ≥ 95% for both compounds. |
Why This Matters
A low or absent melting point signals that standard recrystallization protocols designed for the crystalline phenyl analog are likely inapplicable, necessitating alternative purification methods (e.g., chromatography) that directly influence production cost and timeline.
